2-Chloro-N-(4-hydroxyphenyl)benzamide

Descripción general

Descripción

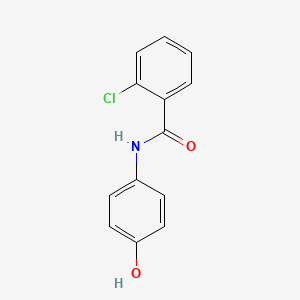

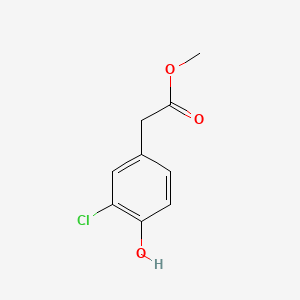

2-Chloro-N-(4-hydroxyphenyl)benzamide is a chemical compound with the CAS Number 35607-02-4 . It is an almost white crystalline powder that can be dissolved in solvents such as benzene and toluene .

Molecular Structure Analysis

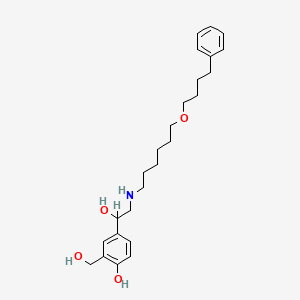

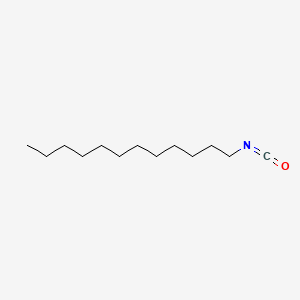

The molecular structure of 2-Chloro-N-(4-hydroxyphenyl)benzamide is represented by the InChI code1S/C13H10ClNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) . The molecular weight of the compound is 247.68 . Physical And Chemical Properties Analysis

2-Chloro-N-(4-hydroxyphenyl)benzamide is an almost white crystalline powder . It has a molecular weight of 247.68 and can be dissolved in solvents such as benzene and toluene .Aplicaciones Científicas De Investigación

Chemoselective Synthesis

- 2-Chloro-N-(4-hydroxyphenyl)benzamide is utilized in chemoselective synthesis. For example, its derivatives, N-(2-hydroxyphenyl)benzamides, are produced via benzoylisothiocyanates and are of biological interest. These compounds are explored for their potential in various biological applications, supported by their chemical and spectral data (Singh, Lakhan, & Singh, 2017).

Insecticidal Properties

- Derivatives of 2-Chloro-N-(4-hydroxyphenyl)benzamide have shown promising activity against mosquitoes. Compounds like SIR-8514 and SIR-6874, which are closely related, are effective in controlling mosquito development, indicating their potential use in insect control (Schaefer, Miura, Wilder, & Mulligan, 1978).

Molecular Structure Studies

- The molecular structures of various derivatives, such as 5-chloro-2-hydroxy-benzamide, are analyzed to understand their intramolecular and intermolecular hydrogen bonds. These studies are crucial in the field of crystallography and molecular design (Kawski, Kochel, Perevozkina, & Filarowski, 2006).

Analysis of Intermolecular Interactions

- The analysis of crystal structures of halogen-substituted benzanilides, including derivatives of 2-Chloro-N-(4-hydroxyphenyl)benzamide, helps in understanding weak interactions involving halogens. This research is significant in the field of crystal engineering and pharmaceutical design (Chopra & Row, 2005).

Biological Activity Spectrum

- A series of derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antifungal properties. This research contributes to the development of new pharmaceutical agents (Imramovský et al., 2011).

Synthesis and Pharmacological Activities

- The synthesis of N-(3-hydroxyphenyl) benzamide derivatives, and their pharmacological activities against enzymes like acetylcholinesterase, are studied. Such research is crucial in developing new therapeutic agents (Abbasi et al., 2014).

Safety And Hazards

The safety information for 2-Chloro-N-(4-hydroxyphenyl)benzamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

2-chloro-N-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWMCHGHFRPBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343113 | |

| Record name | 2-Chloro-N-(4-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(4-hydroxyphenyl)benzamide | |

CAS RN |

35607-02-4 | |

| Record name | 2-Chloro-N-(4-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)